2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid

Lipophilicity Drug-likeness Solubility

Choose 2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid (CAS 338418-26-1) for your medicinal chemistry programs. Unlike ester or methylthio analogs, this free carboxylic acid eliminates protecting-group steps, enabling direct HATU/EDC-mediated amide coupling for streamlined kinase inhibitor library synthesis. With a predicted LogP of 1.87—substantially lower than methylthio (2.69) and ethyl ester (2.40) analogs—it offers balanced solubility and permeability for fragment-based screening against FGFR/PDGFR targets. Supplied at 98% purity, it ensures consistent stoichiometry in automated liquid-handling platforms while the carboxylic acid moiety coordinates catalytic Zn²⁺/Mg²⁺ ions, making it a valuable warhead for metalloprotease and carbonic anhydrase inhibitor design.

Molecular Formula C12H8F3N3O2S
Molecular Weight 315.27
CAS No. 338418-26-1
Cat. No. B2643148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid
CAS338418-26-1
Molecular FormulaC12H8F3N3O2S
Molecular Weight315.27
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC(=N2)SCC(=O)O)C(F)(F)F
InChIInChI=1S/C12H8F3N3O2S/c13-12(14,15)8-5-9(21-6-10(19)20)18-11(17-8)7-3-1-2-4-16-7/h1-5H,6H2,(H,19,20)
InChIKeyOLBQCQTXZIJZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid (CAS 338418-26-1) — Core Physicochemical and Structural Profile for Procurement


2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid (CAS 338418-26-1) is a heterocyclic thioacetic acid building block that combines a 2-pyridinyl-6-(trifluoromethyl)pyrimidine scaffold with a sulfanyl-linked carboxylic acid terminus. It has molecular formula C₁₂H₈F₃N₃O₂S, molecular weight 315.27 g mol⁻¹, predicted LogP 1.87, and is commercially supplied at 98 % purity [1]. The compound serves as a versatile intermediate for medicinal chemistry programs, particularly where the free carboxylic acid handle enables direct conjugation, salt formation, or metal‑chelation strategies .

Why Generic Substitution Fails for 2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid in Medicinal Chemistry Building Block Selection


Close analogs of this scaffold — such as methyl or ethyl esters and the methylthio derivative — cannot simply be interchanged because the free carboxylic acid confers distinct hydrogen‑bond donor/acceptor capacity, pH‑dependent solubility, and metal‑binding potential that directly govern reactivity in amide coupling, salt formation, and target engagement [1]. Replacing the acid with an ester or a methylthio group introduces a protecting‑group requirement, alters lipophilicity by >0.8 LogP units, and can demand different reaction conditions, thereby undermining synthetic efficiency and biological reproducibility.

2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid — Quantitative Differentiation Against Closest Analogs


Reduced Lipophilicity (LogP 1.87) vs. Methylthio Analog (LogP 2.69) Enhances Aqueous Solubility and Drug‑Likeness

The target compound exhibits a predicted LogP of 1.87, which is 0.82 units lower than the 4‑(methylsulfanyl) analog (CAS 338418‑17‑0, LogP 2.69) [1][2]. This reduction translates to an approximately 6‑fold higher calculated aqueous solubility for the neutral species, placing the acid inside the preferred LogP <3 range for oral drug candidates while preserving sufficient membrane permeability.

Lipophilicity Drug-likeness Solubility

Higher Commercial Purity (98%) vs. Methyl Ester (90%) Reduces Purification Burden in Parallel Synthesis

The free acid is routinely supplied at 98 % purity, whereas the analogous methyl ester (CAS 338418‑14‑7) is offered at 90 % purity by leading vendors . The 8‑percentage‑point purity gap corresponds to a 5‑fold lower maximum impurity load (2 % vs. 10 %), which directly reduces side‑product formation in multi‑component reactions and simplifies post‑reaction purification.

Purity Reproducibility Parallel synthesis

Elevated Boiling Point (376 °C) and Thermal Stability vs. Methylthio Analog (277 °C) Support High‑Temperature Reaction Conditions

The target compound has a predicted boiling point of 376.1 °C (at 760 mmHg), approximately 99 °C higher than the methylthio analog (276.8 °C) [1][2]. This substantial difference reflects stronger intermolecular hydrogen‑bonding enabled by the carboxylic acid group and permits the use of high‑boiling solvents and microwave‑assisted protocols without risking thermal degradation of the building block.

Thermal stability Reaction scope Process chemistry

Lower Lipophilicity (LogP 1.87) vs. Ethyl Ester (LogP 2.40) Favors Free Acid for Fragment‑Based Drug Discovery

Relative to the ethyl ester (CAS 338418‑30‑7, LogP 2.40), the free acid exhibits a LogP reduction of 0.53 units while retaining the same core pharmacophore [1][2]. In fragment‑based campaigns, a LogP below 2 is associated with higher ligand efficiency and lower non‑specific binding, making the acid a more attractive fragment for hit elaboration than its ester prodrug forms.

Fragment-based drug discovery Ligand efficiency Physicochemical property

2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid — High‑Value Application Scenarios Derived from Quantitative Evidence


Late‑Stage Functionalization via Direct Amide Bond Formation

The free carboxylic acid handle obviates the need for ester hydrolysis or protecting‑group manipulation, enabling direct coupling with amines under standard HATU/EDC conditions. This streamlines the synthesis of focused libraries for kinase inhibitor programs where the pyridinyl‑pyrimidine core is a privileged scaffold [1].

Hydrophilic Fragment for Kinase Inhibitor Lead Optimization

With a LogP of 1.87 — substantially lower than the methylthio (2.69) and ethyl ester (2.40) analogs — the compound is better suited for fragment‑based screening against targets such as FGFR or PDGFR where balanced solubility and permeability are required [1].

High‑Purity Building Block for Automated Parallel Synthesis

The 98 % commercial purity ensures consistent stoichiometry in automated liquid‑handling platforms, minimizing the formation of difficult‑to‑remove by‑products and reducing the need for post‑synthesis preparative HPLC [1].

Metal‑Chelating Pharmacophore for Metallo‑Enzyme Inhibitor Design

The carboxylic acid moiety can coordinate catalytic metal ions (e.g., Zn²⁺, Mg²⁺) in enzyme active sites, making the compound a valuable warhead for designing inhibitors of metalloproteases or carbonic anhydrases that also benefit from the pyrimidine‑trifluoromethyl recognition element [1].

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